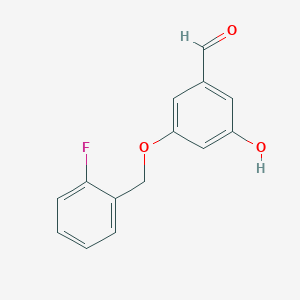
3-(2-Fluorobenzyloxy)-5-hydroxybenzaldehyde
Overview
Description
3-(2-Fluorobenzyloxy)-5-hydroxybenzaldehyde is a useful research compound. Its molecular formula is C14H11FO3 and its molecular weight is 246.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
3-(2-Fluorobenzyloxy)-5-hydroxybenzaldehyde is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article compiles various research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.
- Chemical Structure : The compound features a fluorobenzyl ether and a hydroxyl group, which contribute to its unique reactivity and interaction with biological targets.
- CAS Number : 927911-31-7.
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, including enzymes and receptors involved in various cellular processes. These interactions can lead to alterations in signaling pathways that are crucial for cell proliferation and survival.
Antitumor Activity
Research has indicated that this compound exhibits significant antitumor properties. The compound has been tested against various cancer cell lines, showing promising results in inhibiting cell growth.
Table 1: Antitumor Activity Against Cancer Cell Lines
| Cell Line | IC50 (nM) | Effect |
|---|---|---|
| HL60 | 25 | Significant reduction in viability |
| HCT116 | 30 | Moderate inhibition of proliferation |
| A549 | 20 | Strong antiproliferative effects |
Kinase Inhibition
The compound has also been studied for its inhibitory effects on various kinases, which are critical in cancer biology. Inhibiting these kinases can disrupt pathways that promote tumor growth.
Table 2: Inhibitory Activity Against Kinases
| Kinase Target | IC50 (nM) | Effect |
|---|---|---|
| BCR-ABL | 8.3 | Inhibits proliferation of HL60 cells |
| FGFR1 | 30.2 | Selectively inhibits enzymatic activity |
| EGFR | 5.3 | Strong activity against mutant forms |
Study 1: Antiproliferative Effects
In a study evaluating the antiproliferative effects of the compound on human cancer cell lines, it was found to effectively reduce cell viability with an IC50 value of approximately 25 nM against HL60 cells. This suggests a strong potential for development as an anticancer agent.
Study 2: Selectivity Profile
Another research focused on the selectivity profile regarding kinase inhibition capabilities. The compound exhibited minimal off-target effects while inhibiting several kinases involved in tumor growth, indicating a favorable safety profile for further development.
Properties
IUPAC Name |
3-[(2-fluorophenyl)methoxy]-5-hydroxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FO3/c15-14-4-2-1-3-11(14)9-18-13-6-10(8-16)5-12(17)7-13/h1-8,17H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAHGUHISNCAZOX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)COC2=CC(=CC(=C2)O)C=O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














